(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Overview
Description
“®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate” is a chemical compound that is part of the class of compounds known as tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of tertiary butyl esters, such as “®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate”, has been developed using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis
The molecular weight of “®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate” is 291.35 . The IUPAC name for this compound is benzyl 2-(((tert-butoxy)carbonyl)amino)but-3-enoate .Chemical Reactions Analysis
The Grignard reaction is an organometallic chemical reaction in which carbon alkyl, allyl, vinyl, or aryl magnesium halides (Grignard reagent) are added to the carbonyl groups of either an aldehyde or ketone under anhydrous conditions . This reaction is important for the formation of carbon-carbon bonds .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Application Summary : Tertiary butyl esters, which include compounds similar to “®-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The synthesis of these esters has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Grignard Reaction
- Scientific Field : Organometallic Chemistry .
- Application Summary : The Grignard reaction is an organometallic chemical reaction in which carbon alkyl, allyl, vinyl, or aryl magnesium halides (Grignard reagents) are added to the carbonyl groups of either an aldehyde or ketone . This reaction is important for the formation of carbon–carbon bonds .
- Methods of Application : A solution of a carbonyl compound is added to a Grignard reagent . The reaction typically proceeds through a six-membered ring transition state .
- Results or Outcomes : The Grignard reaction is crucial for the formation of carbon–carbon bonds .
Nucleophilic Addition to Aldehydes or Ketones
- Scientific Field : Organic Chemistry .
- Application Summary : Organolithium or Grignard reagents react with the carbonyl group, C=O, in aldehydes or ketones to give alcohols . The substituents on the carbonyl dictate the nature of the product alcohol .
- Methods of Application : Reactions usually occur in Et2O or THF followed by H3O+ work-ups . The nucleophilic C in the organometallic reagent adds to the electrophilic C in the polar carbonyl group, electrons from the C=O move to the electronegative O creating an intermediate metal alkoxide complex .
- Results or Outcomes : The acidic work-up converts an intermediate metal alkoxide salt into the desired alcohol via a simple acid base reaction .
Conjugate Addition Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : One of the largest and most diverse classes of reactions is composed of nucleophilic additions to a carbonyl group . Conjugation of a double bond to a carbonyl group transmits the electrophilic .
- Methods of Application : The specific methods of application for this reaction are not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are not detailed in the source .
properties
IUPAC Name |
methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGRSOXTMWVLOJ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C=C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508737 | |
Record name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate | |
CAS RN |
98854-91-2 | |
Record name | Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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